1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine
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Overview
Description
1,1-Difluoro-N-methylspiro[23]hexan-5-amine is a chemical compound characterized by its unique spirocyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine typically involves the introduction of fluorine atoms into a spirocyclic framework. One common method involves the reaction of a suitable spirocyclic precursor with a fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic framework .
Scientific Research Applications
1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure and properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorospiro[2.3]hexan-5-ol: Similar spirocyclic structure with hydroxyl group instead of amine.
1,1-Difluoro-5-azaspiro[2.3]hexane-4-carboxylate: Contains a carboxylate group and azaspiro structure.
Uniqueness
1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine is unique due to its specific combination of fluorine atoms and spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
Molecular Formula |
C7H11F2N |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,2-difluoro-N-methylspiro[2.3]hexan-5-amine |
InChI |
InChI=1S/C7H11F2N/c1-10-5-2-6(3-5)4-7(6,8)9/h5,10H,2-4H2,1H3 |
InChI Key |
OHNQULJJFCOLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2(C1)CC2(F)F |
Origin of Product |
United States |
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